Nonadecane benzoate
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Overview
Description
Nonadecane benzoate is an ester compound formed from nonadecane and benzoic acid. It is a long-chain alkane ester, which is often used in various industrial applications due to its unique chemical properties. This compound is known for its stability and hydrophobic nature, making it useful in a variety of fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecane benzoate can be synthesized through the esterification reaction between nonadecane and benzoic acid. The reaction typically involves heating nonadecane with benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where nonadecane and benzoic acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Nonadecane benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonadecane and benzoic acid.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Nonadecane and benzoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Scientific Research Applications
Nonadecane benzoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential use in biological systems due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form hydrophobic interactions.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial products due to its chemical stability and hydrophobic properties.
Mechanism of Action
The mechanism of action of nonadecane benzoate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate for esterification and hydrolysis reactions. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and other hydrophobic molecules, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Nonadecane benzoate can be compared with other long-chain alkane esters such as:
- Octadecane benzoate
- Eicosane benzoate
- Hexadecane benzoate
Uniqueness
This compound is unique due to its specific chain length and the properties imparted by the benzoate group. Its stability and hydrophobic nature make it particularly useful in applications where long-chain esters are required.
Similar Compounds
- Octadecane benzoate : Similar in structure but with a shorter alkane chain.
- Eicosane benzoate : Similar in structure but with a longer alkane chain.
- Hexadecane benzoate : Similar in structure but with a shorter alkane chain.
Properties
CAS No. |
103048-57-3 |
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Molecular Formula |
C26H44O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
nonadecyl benzoate |
InChI |
InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-26(27)25-22-19-18-20-23-25/h18-20,22-23H,2-17,21,24H2,1H3 |
InChI Key |
UFFZSCVAOGUEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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